molecular formula C11H12O4S B13069205 4-(1-Methanesulfonylcyclopropyl)benzoic acid

4-(1-Methanesulfonylcyclopropyl)benzoic acid

Cat. No.: B13069205
M. Wt: 240.28 g/mol
InChI Key: MDRIGZUNSMYHER-UHFFFAOYSA-N
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Description

4-(1-Methanesulfonylcyclopropyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a methanesulfonylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methanesulfonylcyclopropyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the sulfonyl chloride intermediate, which then reacts with the benzoic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methanesulfonylcyclopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(1-Methanesulfonylcyclopropyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Methanesulfonylcyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with various industrial and medicinal applications.

    Methanesulfonic Acid: A strong acid used in organic synthesis and industrial processes.

    Cyclopropylbenzoic Acid: A compound with a cyclopropyl group attached to the benzoic acid moiety.

Uniqueness

4-(1-Methanesulfonylcyclopropyl)benzoic acid is unique due to the presence of both the methanesulfonyl and cyclopropyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

4-(1-methylsulfonylcyclopropyl)benzoic acid

InChI

InChI=1S/C11H12O4S/c1-16(14,15)11(6-7-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

MDRIGZUNSMYHER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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